3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Description

Chemical Structure and Properties

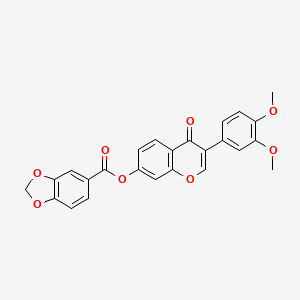

The compound "3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate" (CAS: 637752-69-3) is a chromen-4-one derivative with a 1,3-benzodioxole-5-carboxylate ester moiety. Its molecular formula is C₂₅H₁₈O₈, with a molecular weight of 446.4 g/mol . Key computed properties include:

- XLogP3: 4.3 (indicating moderate lipophilicity)

- Hydrogen bond acceptor count: 8

- Rotatable bonds: 6

- Topological polar surface area (TPSA): 89.5 Ų (suggesting moderate solubility)

The presence of electron-rich substituents (3,4-dimethoxyphenyl and 1,3-benzodioxole) may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O8/c1-28-19-7-3-14(9-22(19)29-2)18-12-30-21-11-16(5-6-17(21)24(18)26)33-25(27)15-4-8-20-23(10-15)32-13-31-20/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGILJBWCNFRNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Chromenone Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene as a starting material.

Attachment of the Benzodioxole Carboxylate Moiety: This can be accomplished through esterification reactions, where the chromenone derivative is reacted with benzodioxole-5-carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols and reduced chromenone derivatives.

Substitution: Formation of halogenated or nucleophile-substituted products.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate: has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: The compound may modulate signaling pathways related to cell survival, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the chromen-4-one core or adjacent aromatic systems:

Key Observations :

Substituent Position and Lipophilicity: The methyl-substituted derivative (637752-85-3) exhibits a higher XLogP3 (4.7 vs. 4.3) due to the addition of a hydrophobic methyl group at the chromen-2 position . This could enhance membrane permeability but reduce aqueous solubility. Replacing the 3,4-dimethoxyphenyl group with a 4-methoxyphenoxy moiety (as in ) removes one methoxy group and introduces an ether linkage, likely reducing electron-donating effects and altering binding interactions.

Impact of Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound provides two electron-donating methoxy substituents, which may enhance π-π stacking or hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) compared to mono-methoxy analogs .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, antioxidant, and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : [3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate

- Molecular Formula : C22H18O7

- CAS Number : Not explicitly listed but can be inferred from related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : It inhibits the production of reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting key enzymes such as NADPH oxidase and affecting the NF-κB signaling pathway.

- Anticancer Properties : It induces apoptosis in cancer cells through mitochondrial pathways and activation of caspases, leading to cell cycle arrest.

Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Inhibits ROS production | |

| Anti-inflammatory | Modulates NF-κB pathway | |

| Anticancer | Induces apoptosis and cell cycle arrest |

Case Studies and Research Findings

-

Antioxidant Activity :

- A study demonstrated that the compound exhibited significant antioxidant properties, with an IC50 value indicating its effectiveness in scavenging free radicals. This suggests potential applications in preventing oxidative damage in various diseases.

-

Anti-inflammatory Research :

- In vitro assays showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. For example, a study reported a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls.

-

Anticancer Activity :

- Research involving several cancer cell lines (e.g., SW620 for colon cancer) revealed that the compound effectively inhibited cell proliferation with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction and modulation of cell cycle phases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other chromenone derivatives:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3-(3,4-Dimethoxyphenyl)-4-oxo-chromenone | Moderate | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.